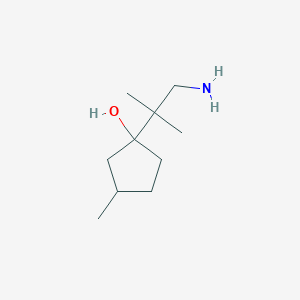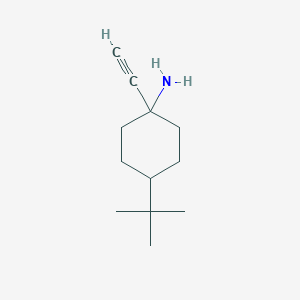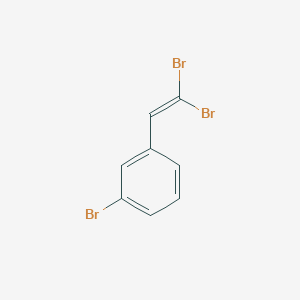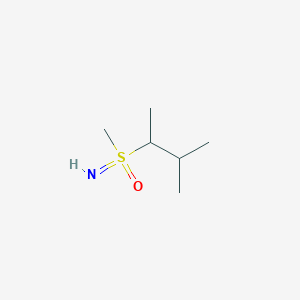![molecular formula C8H15NO2 B13188945 N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
N-[3-(Hydroxymethyl)cyclopentyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentane ring substituted with a hydroxymethyl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxymethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst to form the intermediate cyclopentyl acetate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Hydroxymethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-[3-(Carboxymethyl)cyclopentyl]acetamide.
Reduction: Formation of N-[3-(Hydroxymethyl)cyclopentyl]amine.
Substitution: Formation of various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Hydroxymethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(Hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Hydroxymethyl)cyclopentyl]amine: Similar structure but with an amine group instead of an acetamide group.
N-[3-(Carboxymethyl)cyclopentyl]acetamide: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-[3-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h7-8,10H,2-5H2,1H3,(H,9,11) |
Clave InChI |
UAYREVITGCLUQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)

![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)

![3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13188935.png)




